Clorhidrato de mecloretamina

Descripción general

Descripción

Mechlorethamine hydrochloride, also known as chlormethine hydrochloride, is a nitrogen mustard alkylating agent. It was initially developed as a chemical warfare agent but later found significant use in medicine as an antineoplastic agent. It is primarily used in the treatment of Hodgkin’s disease, lymphosarcoma, and chronic myelocytic or lymphocytic leukemia .

Mecanismo De Acción

Target of Action

Mechlorethamine primarily targets DNA within rapidly proliferating cells . It acts as an alkylating agent, attaching alkyl groups to DNA bases . This disrupts the normal function of DNA, inhibiting DNA synthesis and RNA transcription .

Mode of Action

Mechlorethamine interacts with its DNA targets by forming carbonium ions, which leads to the production of interstrand and intrastrand cross-links in DNA . This results in miscoding, breakage, and failure of replication .

Biochemical Pathways

Mechlorethamine affects the biochemical pathways involved in DNA synthesis and RNA transcription . By attaching alkyl groups to DNA bases, it disrupts these pathways, leading to DNA fragmentation . This causes mutations and prevents the DNA from being separated for synthesis or transcription .

Pharmacokinetics

Mechlorethamine undergoes rapid hydrolysis in the plasma to active metabolites . Its half-life elimination is approximately 15 to 20 minutes . These properties impact the bioavailability of the drug, necessitating careful dosage and administration .

Result of Action

The result of mechlorethamine’s action is the disruption of DNA function and cell death . It causes severe gastrointestinal and bone marrow damage . It is used as an antineoplastic in Hodgkin’s disease and lymphomas .

Action Environment

The action of mechlorethamine can be influenced by environmental factors. For instance, extravasation of the drug into subcutaneous tissues results in a painful inflammation . Special handling procedures should be reviewed prior to handling and followed diligently due to the toxic properties of mechlorethamine .

Aplicaciones Científicas De Investigación

Mechlorethamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying alkylation reactions and DNA interactions.

Biology: Researchers use it to investigate the mechanisms of DNA damage and repair.

Medicine: It is a key component in chemotherapy regimens for treating various cancers, including Hodgkin’s disease and lymphomas.

Industry: Its derivatives are explored for potential use in other therapeutic areas

Análisis Bioquímico

Biochemical Properties

Mechlorethamine hydrochloride is an alkylating drug . It works by three different mechanisms: attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA .

Cellular Effects

Mechlorethamine hydrochloride has severe effects on various types of cells. It causes severe gastrointestinal and bone marrow damage . It is destructive to mucous membranes and was formerly used as a war gas .

Molecular Mechanism

Mechlorethamine hydrochloride exerts its effects at the molecular level by binding to DNA, crosslinking two strands and preventing cell duplication . It binds to the N7 nitrogen on the DNA base guanine .

Temporal Effects in Laboratory Settings

Mechlorethamine hydrochloride undergoes rapid chemical transformation and combines with water or reactive compounds of cells, so that the drug is no longer present in active form a few minutes after administration .

Dosage Effects in Animal Models

In animal models, different doses of Mechlorethamine hydrochloride have distinct effects on the inflammatory reaction . A dose of 5 μg NTG/kg body weight can change the character of the inflammation. A dose of 600 μg NTG/kg body weight causes a rapid decrease in the level of C3 at the 72 h of the experiment (after 3 applications every 24 h), which indicates a cytotoxic action of such a large NTG dose .

Metabolic Pathways

Mechlorethamine hydrochloride is involved in the metabolic pathway of DNA synthesis and RNA transcription . It attaches alkyl groups to DNA bases, disrupting the normal function of DNA .

Subcellular Localization

Mechlorethamine hydrochloride is likely to be localized in the nucleus of the cell due to its mechanism of action involving interaction with DNA

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Mechlorethamine hydrochloride is synthesized through the reaction of bis(2-chloroethyl)amine with methylamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:

(ClCH2CH2)2NH+CH3NH2→(ClCH2CH2)2NCH3

Industrial Production Methods: In industrial settings, the production of mechlorethamine hydrochloride involves large-scale synthesis using similar reaction conditions but with enhanced safety measures due to the compound’s toxic nature. The final product is purified and converted into its hydrochloride salt form for medical use .

Análisis De Reacciones Químicas

Types of Reactions: Mechlorethamine hydrochloride primarily undergoes alkylation reactions. As an alkylating agent, it can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and strand breaks.

Common Reagents and Conditions:

Alkylation: Mechlorethamine hydrochloride reacts with nucleophiles such as DNA bases under physiological conditions.

Hydrolysis: In aqueous solutions, it can hydrolyze to form inactive products.

Major Products Formed: The major products of mechlorethamine hydrochloride reactions include cross-linked DNA strands and various hydrolyzed derivatives .

Comparación Con Compuestos Similares

Cyclophosphamide: Another nitrogen mustard alkylating agent used in chemotherapy.

Melphalan: An alkylating agent used to treat multiple myeloma and ovarian cancer.

Chlorambucil: Used in the treatment of chronic lymphocytic leukemia.

Uniqueness: Mechlorethamine hydrochloride is unique due to its historical significance as one of the first chemotherapeutic agents derived from chemical warfare research. Its rapid action and potent alkylating properties make it a valuable tool in cancer treatment .

Actividad Biológica

Mechlorethamine hydrochloride, also known as nitrogen mustard, is a potent alkylating agent primarily used in the treatment of various cancers, including Hodgkin's lymphoma, non-Hodgkin lymphoma, and mycosis fungoides. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

Mechlorethamine functions as an alkylating agent , which means it works by attaching alkyl groups to DNA. This process disrupts DNA replication and transcription through several mechanisms:

- DNA Cross-Linking : Mechlorethamine forms covalent bonds between DNA strands, preventing their separation for replication and transcription.

- DNA Fragmentation : The drug causes fragmentation of DNA by inducing repair enzymes to attempt to replace alkylated bases.

- Mispairing of Nucleotides : It can lead to mutations by inducing mispairing during DNA synthesis.

These actions result in cell cycle phase-nonspecific cytotoxicity, making mechlorethamine effective against rapidly dividing cancer cells .

Pharmacokinetics

Clinical Applications

Mechlorethamine is primarily indicated for:

- Hodgkin's Disease : It has been a cornerstone in combination chemotherapy regimens.

- Non-Hodgkin Lymphomas : Effective in various subtypes.

- Mycosis Fungoides : Topical formulations like Valchlor (0.02% mechlorethamine gel) are used for early-stage cutaneous T-cell lymphoma .

Wound Healing Implications

A study conducted on rats demonstrated that mechlorethamine hydrochloride adversely affects wound healing. The results indicated that the drug reduced the tensile strength of abdominal wounds, suggesting potential complications in surgical recovery when used perioperatively .

Efficacy in Combination Therapy

In a randomized trial involving 86 patients with Hodgkin's disease and lymphosarcoma, those treated with mechlorethamine showed an objective response rate of 45%, comparable to a 57% response rate for cyclophosphamide. Notably, mechlorethamine was associated with significantly less alopecia compared to cyclophosphamide .

Summary of Biological Activity

| Property | Details |

|---|---|

| Chemical Class | Alkylating agent |

| Mechanism of Action | DNA cross-linking, fragmentation, mispairing |

| Half-Life | Approximately 15 minutes |

| Primary Uses | Hodgkin's lymphoma, non-Hodgkin lymphoma, mycosis fungoides |

| Adverse Effects | Gastrointestinal toxicity, bone marrow suppression |

Propiedades

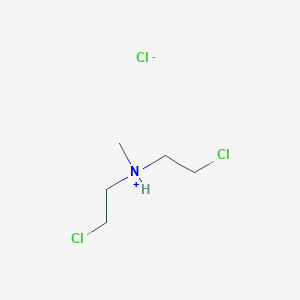

IUPAC Name |

2-chloro-N-(2-chloroethyl)-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Cl2N.ClH/c1-8(4-2-6)5-3-7;/h2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIQJVCYUQZDIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCl)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N.ClH, C5H12Cl3N | |

| Record name | NITROGEN MUSTARD HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20776 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51-75-2 (Parent) | |

| Record name | Mechlorethamine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8025757 | |

| Record name | Nitrogen mustard hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitrogen mustard hydrochloride appears as white to off-white crystals or powder with a fishy odor. Initial pH (2% aqueous solution) 3.0-4.0. (NTP, 1992) | |

| Record name | NITROGEN MUSTARD HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20776 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Soluble in ethanol, Soluble in water at 1 g/100 ml | |

| Record name | NITROGEN MUSTARD HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20776 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MECHLORETHAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Mechlorethamine, as an alkylating agent, interferes with DNA replication and transcription of RNA and ultimately results in the disruption of nucleic acid function. Mechlorethamine also possesses weak immunosuppressive activity., Mechlorethamine, as an alkylating agent, interferes with DNA replication and transcription of RNA, and ultimately results in the disruption of nucleic acid function. | |

| Record name | MECHLORETHAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Hygroscopic leaflets from acetone or chloroform, White hygroscopic crystals, White, crystalline, hygroscopic powder | |

CAS No. |

55-86-7 | |

| Record name | NITROGEN MUSTARD HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20776 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen mustard | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mechlorethamine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlormethine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitrogen mustard hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlormethine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECHLORETHAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0MR697HHI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MECHLORETHAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

226 to 232 °F (NTP, 1992), 109-111 °C | |

| Record name | NITROGEN MUSTARD HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20776 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MECHLORETHAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.